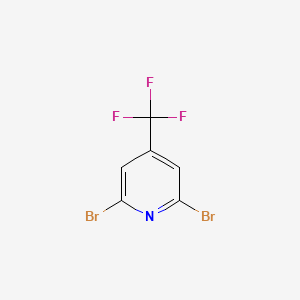

2,6-二溴-4-(三氟甲基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,6-Dibromo-4-(trifluoromethyl)pyridine” is a pyridine derivative . It’s used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .

Synthesis Analysis

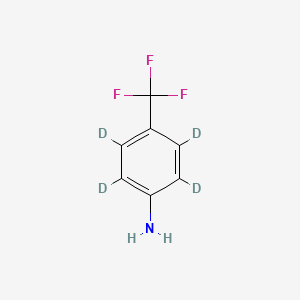

The synthesis of trifluoromethylpyridines, including “2,6-Dibromo-4-(trifluoromethyl)pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . Iridium-catalyzed aromatic borylation provides quick one-step access to 2,6-bis (trifluoromethyl)pyridine-4-boronic acid pinacol ester .Molecular Structure Analysis

The molecular structure of “2,6-Dibromo-4-(trifluoromethyl)pyridine” can be found in various databases .Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives, including “2,6-Dibromo-4-(trifluoromethyl)pyridine”, is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Dibromo-4-(trifluoromethyl)pyridine” include a molecular weight of 304.89 g/mol, a topological polar surface area of 12.9 Ų, and a complexity of 151 .科学研究应用

2,6-Dibromo-4-(trifluoromethyl)pyridine: A Comprehensive Analysis of Scientific Research Applications

Tridentate Chelating Ligand: This compound is used as a tridentate chelating ligand, which means it can form a complex with a metal ion by coordinating through three separate points of attachment. This property is valuable in the synthesis of complex metal-based molecules which can have various applications, including catalysis and materials science .

Formation of Macrocycles: The formation of macrocycles containing the terpyridine moiety is another application. Macrocycles are large, ring-shaped molecules that have significance in host-guest chemistry, where they can capture and hold onto specific molecules, and in the design of new materials .

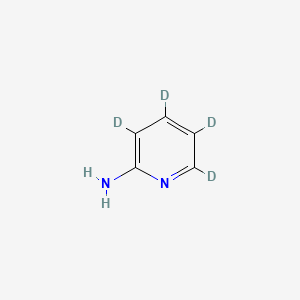

Synthesis of Aminopyridines: Aminopyridines are synthesized using this compound via amination reactions. Aminopyridines are important in pharmaceuticals as they are part of the structure of various drugs used to treat diseases such as multiple sclerosis .

4. Catalytic Ligand for Aerobic Oxidative Coupling It serves as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium. This process is important in organic synthesis, particularly in the production of fine chemicals .

Pharmaceutical Testing: The compound is used for pharmaceutical testing, where it serves as a high-quality reference standard to ensure accurate results in drug development and quality control processes .

Molecular Simulations: In computational chemistry, programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD use this compound to produce impressive simulation visualizations. These simulations are crucial for understanding molecular interactions and designing new drugs .

Synthesis of Metal-Organic Frameworks (MOFs): It is involved in the synthesis of MOFs, which are porous materials with applications in gas storage, separation technologies, and catalysis due to their high surface area and tunable structures .

Preparation of Methiodide Salts: The compound is used in the synthesis of methiodide salts, which are important intermediates in organic synthesis and can be used to modify the properties of other compounds .

Each application showcases the versatility and importance of 2,6-Dibromo-4-(trifluoromethyl)pyridine in scientific research across various fields.

Thermo Fisher Scientific MilliporeSigma Ambeed Biosynth MilliporeSigma

作用机制

Target of Action

Similar compounds have been known to target various enzymes and receptors in biochemical pathways .

Mode of Action

It is often used as a building block in organic synthesis and pharmaceutical research . The trifluoromethyl group and the pyridine ring in the compound can participate in various chemical reactions, contributing to its diverse applications .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

As a chemical intermediate, its effects are largely dependent on the final compounds it is used to synthesize .

安全和危害

未来方向

属性

IUPAC Name |

2,6-dibromo-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZOWFBHUSJQPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856664 |

Source

|

| Record name | 2,6-Dibromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4-(trifluoromethyl)pyridine | |

CAS RN |

1000152-84-0 |

Source

|

| Record name | 2,6-Dibromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B569113.png)

![(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride](/img/structure/B569122.png)